molecular formula C20H17ClN2O B2634223 2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide CAS No. 1222974-37-9

2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide

Cat. No.: B2634223
CAS No.: 1222974-37-9
M. Wt: 336.82
InChI Key: JFMQPXJHGXYLEN-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide is unique due to its specific structural features, such as the phenylcyclopropylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-18-12-16(15-8-4-5-9-17(15)23-18)19(24)22-13-20(10-11-20)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQPXJHGXYLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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